trans-4-Tridecen-1-OL

Übersicht

Beschreibung

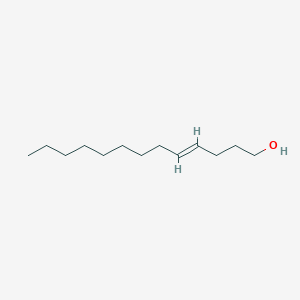

trans-4-Tridecen-1-OL: is an organic compound with the molecular formula C13H26O . It is a type of unsaturated alcohol, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Tridecen-1-OL typically involves the use of alkenes and alcohols as starting materials. One common method is the hydroboration-oxidation of 1-tridecene, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This reaction yields this compound with high selectivity.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of tridec-4-en-1-al. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve the desired product.

Analyse Chemischer Reaktionen

Oxidation Reactions

trans-4-Tridecen-1-ol undergoes oxidation at the hydroxyl group or the double bond, depending on the reagent and conditions.

Mechanistic Insights :

-

Oxidation with strong agents like KMnO₄ in acidic conditions proceeds via a two-electron mechanism, forming a ketone intermediate that further oxidizes to the acid .

-

Epoxidation follows a concerted cyclic transition state, retaining the trans configuration of the double bond .

Reduction Reactions

The double bond and hydroxyl group can be reduced under catalytic or chemical conditions.

Industrial Relevance :

-

Catalytic hydrogenation is scalable for industrial production of saturated alcohols used in surfactants .

Substitution and Functionalization

The hydroxyl group participates in nucleophilic substitution reactions.

Stereochemical Considerations :

-

Acetylation retains the trans configuration of the double bond, as observed in analogous Z-4-Tridecen-1-yl acetate syntheses .

Cyclization and Ring Formation

The compound can participate in intramolecular reactions to form cyclic ethers.

Example Reaction Pathway :

-

Iodocyclization :

Biological and Environmental Reactivity

-

Enzymatic Oxidation : Alcohol dehydrogenases convert the compound to trans-4-Tridecenal, a volatile organic compound implicated in insect pheromone systems .

-

Photodegradation : UV exposure leads to radical-mediated cleavage of the double bond, forming shorter-chain aldehydes and ketones .

Key Data Table

Note : Direct experimental data for this compound remains sparse; inferences are drawn from structurally related systems (e.g., trans-2-Tridecen-1-ol , Z-4-Tridecen-1-yl acetate ).

Wissenschaftliche Forschungsanwendungen

Chemistry: trans-4-Tridecen-1-OL is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the preparation of complex molecules.

Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics. Its unsaturated nature allows it to interact with lipid bilayers, influencing membrane fluidity and function.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules. It may also have antimicrobial properties, making it a candidate for the development of new drugs.

Industry: this compound is used in the production of fragrances and flavors. Its pleasant odor makes it a valuable ingredient in the formulation of perfumes and other scented products.

Wirkmechanismus

The mechanism of action of trans-4-Tridecen-1-OL involves its interaction with biological membranes and enzymes. The double bond in its structure allows it to participate in various biochemical reactions, influencing cellular processes. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors.

Vergleich Mit ähnlichen Verbindungen

trans-2-Tridecen-1-OL: Similar in structure but with the double bond located between the second and third carbon atoms.

trans-3-Tridecen-1-OL: The double bond is between the third and fourth carbon atoms.

Comparison: trans-4-Tridecen-1-OL is unique due to the position of its double bond, which influences its chemical reactivity and biological activity. Compared to trans-2-Tridecen-1-OL and trans-3-Tridecen-1-OL, this compound may exhibit different physical properties, such as boiling point and refractive index, as well as distinct interactions with biological systems.

Biologische Aktivität

trans-4-Tridecen-1-OL (CAS Number: 75568-02-4) is an unsaturated long-chain alcohol that has garnered interest in various fields, particularly in biological and medicinal research. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a 13-carbon chain with a double bond located between the fourth and fifth carbon atoms. This structural feature contributes to its unique properties, influencing its interactions with biological membranes and potential therapeutic applications.

Biological Activity

Cell Signaling and Membrane Dynamics

Research indicates that this compound plays a significant role in modulating cell signaling pathways and membrane dynamics. Its unsaturated nature allows it to integrate into lipid bilayers, which can affect membrane fluidity and the functionality of membrane-bound proteins.

Antimicrobial Properties

Studies have suggested that this compound may exhibit antimicrobial properties. This compound has been investigated as a potential candidate for drug development due to its ability to inhibit the growth of certain pathogens.

Potential Therapeutic Applications

The compound is being explored for its utility as a precursor in the synthesis of bioactive molecules. Its role in influencing cellular processes positions it as a candidate for therapeutic applications in various diseases.

The mechanism of action for this compound primarily involves its interaction with biological membranes. The double bond in its structure allows it to participate in biochemical reactions that modulate cellular functions. It can influence membrane permeability, which affects the activity of receptors and enzymes located within the membrane.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| trans-2-Tridecen-1-OL | Double bond between C2 and C3 | Defensive compound in termites; repellent effects |

| trans-3-Tridecen-1-OL | Double bond between C3 and C4 | Similar properties but less studied |

The position of the double bond significantly affects the chemical reactivity and biological activity of these compounds, leading to distinct interactions with biological systems.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Anticancer Activity : A study focused on the anticancer potential of various compounds, including this compound, indicated that it might inhibit enzymatic activity associated with cancer progression. The results showed significant cytotoxic effects on cancer cell lines when treated with extracts containing this compound .

- Toxicology Studies : Toxicological assessments have demonstrated that this compound exhibits very low toxicity levels. An acute oral toxicity study reported an LD50 greater than 5,000 mg/kg, categorizing it as having very low toxicity .

Eigenschaften

IUPAC Name |

(E)-tridec-4-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-10,14H,2-8,11-13H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURQIANFCDWJNE-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.